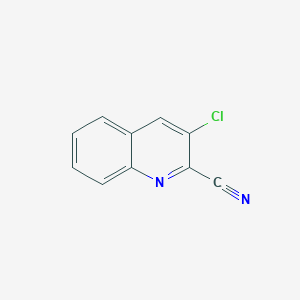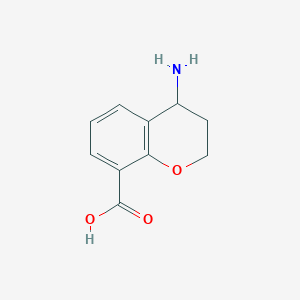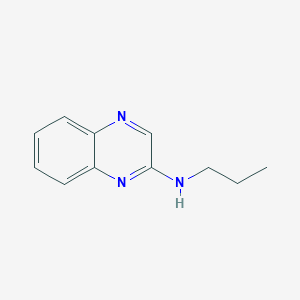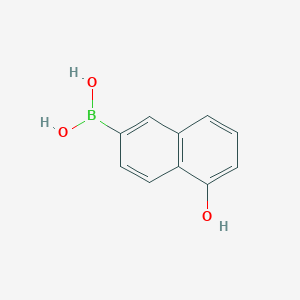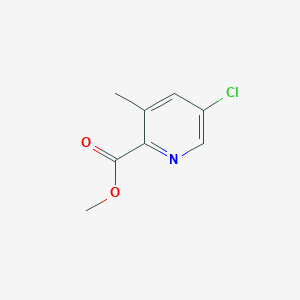
Methyl 5-chloro-3-methylpicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-3-methylpicolinate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of picolinic acid, featuring a chlorine atom at the 5-position and a methyl group at the 3-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-3-methylpicolinate can be synthesized through various methods. One common approach involves the chlorination of 3-methylpicolinic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine. The esterification step is carried out under acidic conditions to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions: Methyl 5-chloro-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
科学研究应用
Methyl 5-chloro-3-methylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer agents, often utilizes this compound as a starting material.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
作用机制
The mechanism of action of methyl 5-chloro-3-methylpicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the chlorine and methyl groups, which enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
相似化合物的比较
Methyl 5-chloro-3-methylpicolinate can be compared to other similar compounds, such as:
Methyl 6-chloro-3-methylpicolinate: Similar in structure but with the chlorine atom at the 6-position, leading to different chemical and biological properties.
Methyl 3-methylpicolinate: Lacks the chlorine atom, resulting in reduced reactivity and different applications.
Methyl 5-bromo-3-methylpicolinate: Contains a bromine atom instead of chlorine, which can affect its reactivity and binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it valuable for various research and industrial applications.
属性
CAS 编号 |
886365-49-7 |
|---|---|
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC 名称 |
methyl 5-chloro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 |
InChI 键 |
YZMKWTNQXIBEAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
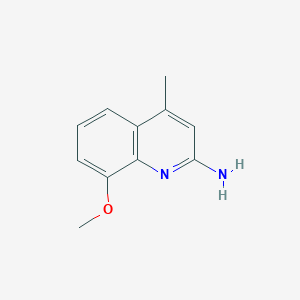
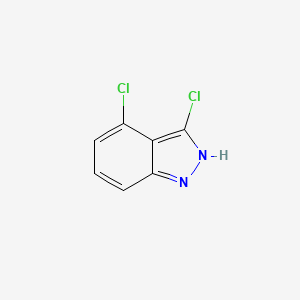
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
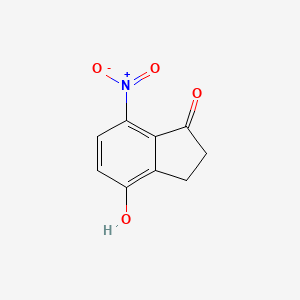
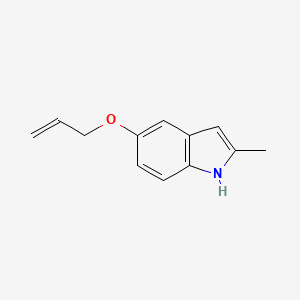
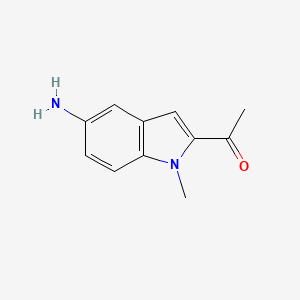

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
